molecular formula C20H21FN2O8 B2633955 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351618-82-0

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2633955
CAS No.: 1351618-82-0
M. Wt: 436.392
InChI Key: ZRINHWZDUKGIFV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that features a fluorophenoxy group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate

      Starting Materials: 2-fluorophenol and an appropriate alkylating agent.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Synthesis of the Piperazine Derivative

      Starting Materials: Piperazine and a furan-2-yl ketone derivative.

      Reaction Conditions: This step often involves a condensation reaction under reflux conditions in an organic solvent such as ethanol.

  • Coupling of Intermediates

      Starting Materials: The fluorophenoxy intermediate and the piperazine derivative.

      Reaction Conditions: The coupling reaction is typically facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Formation of the Oxalate Salt

      Starting Materials: The final product from the coupling reaction and oxalic acid.

      Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the furan ring or the piperazine moiety can lead to various oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield alcohols or amines depending on the site of reduction.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar solvents with or without a catalyst.

      Products: Substitution reactions can modify the fluorophenoxy or piperazine groups, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)-1-(4-(2-oxoethyl)piperazin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)ethyl)piperazin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate stands out due to the presence of both the furan ring and the piperazine moiety. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4.C2H2O4/c19-14-4-1-2-5-16(14)25-13-18(23)21-9-7-20(8-10-21)12-15(22)17-6-3-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRINHWZDUKGIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)COC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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